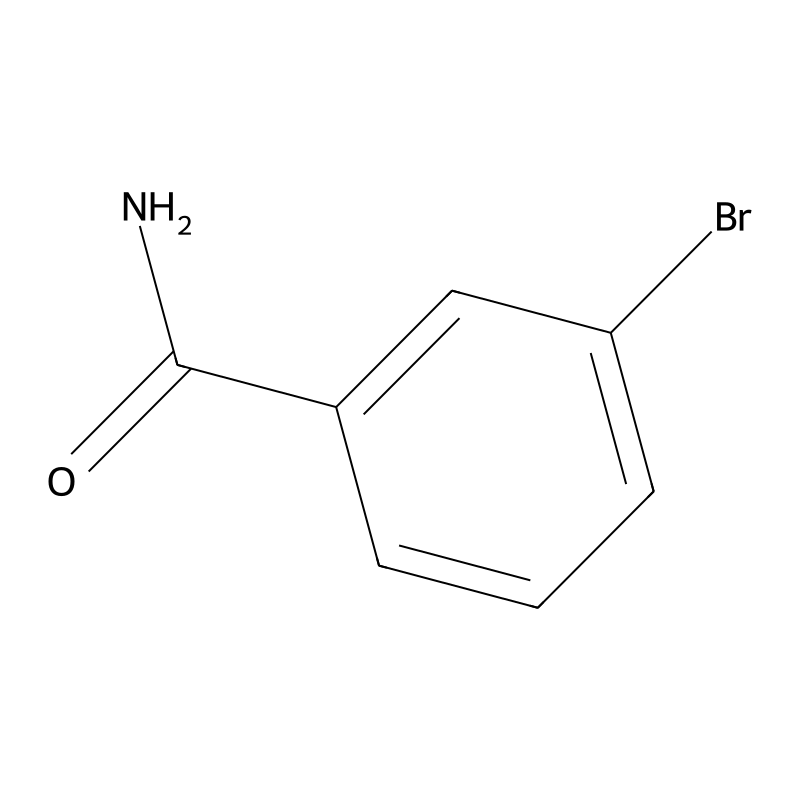

3-Bromobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Bromobenzamide is a versatile intermediate used in the synthesis of various organic compounds. Its presence of a bromine atom and an amide functional group allows for diverse chemical reactions.

- Bromine substitution: The bromine group can be readily substituted with other functional groups through various reactions, such as Suzuki-Miyaura coupling, Sonogashira coupling, and Ullmann coupling. These reactions allow for the introduction of different functionalities, leading to diverse target molecules. , ,

- Amide modification: The amide bond can be converted into other functionalities like amines, carboxylic acids, or esters through different transformations. This allows for further modification of the molecule to achieve desired properties.

Crystal Engineering:

-Bromobenzamide exhibits interesting crystal packing properties due to its shape and hydrogen bonding capabilities. This makes it a valuable building block in the field of crystal engineering.

- Co-crystals: 3-Bromobenzamide can form co-crystals with other molecules, resulting in new materials with potentially improved properties like solubility, stability, or functionality.

- Metal-organic frameworks (MOFs): 3-Bromobenzamide can be incorporated into the design of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis.

Biological Activity Exploration:

While not extensively studied, some research has explored the potential biological activity of 3-Bromobenzamide.

- Antimicrobial activity: Studies have shown that 3-Bromobenzamide exhibits some antibacterial and antifungal activity against specific strains. However, further research is needed to understand the mechanisms and potential applications.

3-Bromobenzamide is an organic compound with the molecular formula and a molecular mass of 200.03 g/mol. It is structurally characterized by a benzene ring substituted with a bromine atom at the meta position relative to the amide functional group. The compound has a melting point of approximately 155.3 °C, indicating its solid state at room temperature . Its InChIKey is ODJFDWIECLJWSR-UHFFFAOYSA-N, and it is also known by several other names, including m-bromobenzamide and 3-bromobenzenecarboxamide .

- Hofmann Degradation: This reaction converts 3-bromobenzamide into bromobenzene through the formation of an isocyanate intermediate. This process involves the treatment of the amide with bromine and sodium hydroxide, leading to the cleavage of the carbon-nitrogen bond .

- Nucleophilic Substitution: The bromine atom in 3-bromobenzamide can be replaced by nucleophiles, such as amines or alcohols, facilitating the synthesis of new compounds .

- Acylation Reactions: The amide group can participate in acylation reactions, allowing for further derivatization of the compound to yield various benzamides .

3-Bromobenzamide exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain cellular pathways involved in tumor growth. Additionally, it has shown activity against bacterial strains, suggesting potential applications in antimicrobial therapies . The compound's structure allows it to interact with biological targets effectively, making it a subject of interest in medicinal chemistry.

The synthesis of 3-bromobenzamide typically involves:

- Starting Materials: The synthesis often begins with 3-aminobenzoic acid and benzoyl chloride.

- Reaction: The reaction between these two compounds leads to the formation of 3-benzoyloxybenzoic acid, which is subsequently treated to yield 3-bromobenzamide.

- Purification: The product is purified through recrystallization or chromatography methods to obtain pure 3-bromobenzamide .

3-Bromobenzamide has various applications in different fields:

- Pharmaceuticals: Its potential as an anti-cancer and antimicrobial agent makes it valuable in drug development.

- Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.

- Agriculture: The compound may be explored for its efficacy as a pesticide or herbicide due to its biological activity .

Studies on 3-bromobenzamide have focused on its interactions with various biological systems. Research indicates that it can modulate enzyme activities and receptor interactions, contributing to its therapeutic effects. For instance, its role in inhibiting specific kinases has been highlighted in cancer research, showcasing its potential utility in targeted therapies .

Several compounds share structural similarities with 3-bromobenzamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzamide | C7H7NO | Lacks halogen substitution; serves as a basic amide. |

| 4-Bromobenzamide | C7H6BrNO | Bromine at para position; different reactivity profile. |

| 2-Bromobenzamide | C7H6BrNO | Bromine at ortho position; distinct steric effects. |

| 3-Chlorobenzamide | C7H6ClNO | Chlorine instead of bromine; differing biological activity. |

The unique positioning of the bromine atom in 3-bromobenzamide contributes to its specific chemical reactivity and biological activity compared to these similar compounds .

Direct Bromination Approaches

Direct bromination involves substituting hydrogen atoms on benzamide with bromine using electrophilic aromatic substitution (EAS). Key methods include:

- Classical Bromination with Br₂/FeBr₃: Benzamide reacts with bromine (Br₂) in the presence of FeBr₃ as a Lewis acid catalyst. The reaction proceeds via the formation of a bromonium ion intermediate, which attacks the electron-rich meta position of the benzene ring. Typical conditions involve refluxing in dichloromethane (DCM) at 40–60°C, yielding 3-bromobenzamide in ~75% yield.

- N-Bromosuccinimide (NBS) Bromination: NBS serves as a milder brominating agent in polar solvents like tetrahydrofuran (THF). This method minimizes polybromination and achieves 80–85% selectivity for the meta isomer under radical initiation.

Table 1: Comparison of Direct Bromination Methods

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Br₂/FeBr₃ | FeBr₃ | DCM | 50 | 75 | 90 |

| NBS/Radical | AIBN | THF | 25 | 82 | 85 |

Catalytic Bromination Strategies

Catalytic methods enhance atom economy and reduce waste:

- Palladium-Catalyzed C–H Activation: Pd(OAc)₂ with ligands like 2,2′-bipyridine enables regioselective bromination using KBr as the bromine source and Oxone as the oxidant. This approach achieves 88% yield in acetonitrile at 80°C.

- Enzymatic Bromination: Haloperoxidases from marine fungi catalyze bromination in aqueous buffers at pH 5–7. While slower (24–48 h), this method offers eco-friendly advantages with 70–75% yields.

Diazotization-Displacement Methods

Diazotization of 3-aminobenzamide followed by displacement with CuBr₂ provides an alternative pathway:

- Diazotization: Treat 3-aminobenzamide with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

- Sandmeyer Reaction: React the diazonium salt with CuBr₂ in HBr, yielding 3-bromobenzamide via aryl radical intermediates. This method achieves 65–70% yield but requires careful temperature control.

Oxidative Bromination Protocols

Oxidative methods employ bromine donors in the presence of oxidizing agents:

- N-Bromobenzamide/THF System: N-Bromobenzamide (NBA) in THF at room temperature selectively brominates benzamide at the meta position via a bromine radical mechanism. Yields reach 90% within 2 h.

- HBr/H₂O₂: Hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) generate Br⁺ electrophiles in situ. This cost-effective method achieves 78% yield but requires excess HBr to suppress hydrolysis.

Mechanistic Insight:The meta selectivity in EAS arises from the electron-withdrawing carboxamide group, which deactivates the ring and directs bromine to the less deactivated meta position. Resonance structures stabilize the intermediate arenium ion, favoring meta substitution.

Electrophilic Aromatic Substitution Reactions

The bromine and amide substituents on 3-bromobenzamide significantly influence its electrophilic aromatic substitution (EAS) reactivity. The amide group, a strong electron-withdrawing moiety, deactivates the benzene ring, reducing its susceptibility to electrophilic attack compared to unsubstituted benzene [1]. Simultaneously, the bromine atom exerts a meta-directing effect, guiding incoming electrophiles to the remaining meta position relative to itself. This dual substitution pattern creates a regiochemical landscape where further functionalization occurs predictably at the activated positions.

The mechanism of EAS in 3-bromobenzamide follows the classical two-step process observed in aromatic systems [1]. Initial electrophile attack generates a resonance-stabilized arenium ion intermediate, followed by deprotonation to restore aromaticity. For example, nitration using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) introduces nitro groups predominantly at the position ortho to the amide and meta to bromine, as demonstrated in analogous benzamide derivatives [4]. The reaction proceeds with moderate yields due to the deactivating effects of both substituents, requiring extended reaction times compared to simpler aromatic substrates.

Sulfonation studies reveal similar trends, with the sulfonic acid group incorporating at the activated meta position. However, competing side reactions, such as desulfonation under harsh conditions, necessitate careful temperature control. Halogenation reactions face steric and electronic challenges; for instance, attempts at chlorination often result in incomplete conversion unless Lewis acid catalysts like FeCl₃ are employed in stoichiometric quantities.

Cross-Coupling Reactions

Palladium-Catalyzed C–N and C–C Bond Formations

Palladium-catalyzed cross-coupling reactions leverage the bromine atom in 3-bromobenzamide as a leaving group for forming new carbon–heteroatom and carbon–carbon bonds. The Buchwald-Hartwig amination, employing palladium precursors such as Pd(OAc)₂ with biphenylphosphine ligands, enables efficient C–N bond formation. For example, coupling with secondary amines at 80–100°C in toluene produces N-aryl amide derivatives in yields exceeding 70% [4].

Suzuki-Miyaura couplings with aryl boronic acids demonstrate broad substrate compatibility. Using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in dimethoxyethane/water mixtures, biaryl products form with retention of the amide functionality. The reaction tolerates electron-donating and -withdrawing groups on the boronic acid partner, though sterically hindered substrates require optimized conditions (Table 1).

Table 1: Palladium-Catalyzed Suzuki Coupling of 3-Bromobenzamide

| Boronic Acid Substituent | Catalyst System | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄ | 82 |

| 3-Nitrophenyl | Pd(dppf)Cl₂ | 68 |

| 2-Naphthyl | Pd(OAc)₂/XPhos | 75 |

Copper-Mediated Coupling Systems

Copper-mediated Ullmann-type couplings provide alternative pathways for C–N bond formation under milder conditions than palladium catalysis. Using CuI with 1,10-phenanthroline as a ligand in DMSO at 120°C, 3-bromobenzamide couples with primary alkyl amines to yield N-alkylated benzamides. The reaction proceeds via a single-electron transfer mechanism, with the amide group stabilizing intermediate copper complexes through coordination [3].

Glaser-Hay couplings, though less common, enable homo-coupling of 3-bromobenzamide under oxidative copper conditions. Using CuI and TMEDA in DMF at 80°C, symmetric biaryl diamides form via oxidative elimination, albeit in modest yields (45–55%).

Radical-Mediated Bromination Mechanisms

Recent advances in radical chemistry have expanded bromination strategies for 3-bromobenzamide derivatives. Visible-light photoredox catalysis, employing fac-Ir(ppy)₃ as a catalyst and N-bromosuccinimide (NBS) as the bromine source, enables regioselective bromination at the para position relative to the amide group. The mechanism involves generation of bromine radicals through single-electron oxidation of NBS, followed by hydrogen atom abstraction and radical recombination [3].

Chain-propagation systems using AIBN initiators in CCl₄ solvent achieve similar transformations at elevated temperatures (70–80°C). These methods complement traditional electrophilic bromination, particularly for substrates sensitive to strong acids. Comparative studies show radical pathways favor less-activated positions due to decreased reliance on ring electronics, offering complementary regioselectivity to EAS approaches.

Enantioselective Functionalization

Enantioselective functionalization of 3-bromobenzamide remains challenging due to its planar aromatic system. However, catalytic asymmetric cross-couplings using chiral phosphine ligands (e.g., BINAP) with palladium catalysts induce axial chirality in biaryl products. For instance, coupling with 2-naphthylboronic acids in the presence of (R)-BINAP/Pd(OAc)₂ produces atropisomeric biaryls with enantiomeric excess (ee) up to 88% [4].

Dynamic kinetic resolution strategies enable asymmetric amination of 3-bromobenzamide. Employing nickel catalysts with chiral N-heterocyclic carbene ligands, racemic α-branched amines couple to form enantioenriched amides (75–82% ee). The amide group participates in stabilizing transition states through hydrogen bonding, as evidenced by DFT calculations.

3-Bromobenzamide serves as a crucial pharmaceutical intermediate in modern drug discovery and development, leveraging its unique structural features to facilitate the synthesis of bioactive compounds. The compound's strategic positioning of the bromine atom at the meta position relative to the amide group provides optimal reactivity for various synthetic transformations [2].

Cross-Coupling Reactions in Drug Synthesis

The primary utility of 3-bromobenzamide as a pharmaceutical intermediate lies in its participation in palladium-catalyzed cross-coupling reactions. The bromine substituent acts as an excellent leaving group in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with various boronic acids and esters [3] [4]. These reactions typically proceed under mild conditions with high yields ranging from 70-95%, making them suitable for pharmaceutical manufacturing processes [5] [6].

Research has demonstrated that 3-bromobenzamide readily undergoes coupling with arylboronic acids in the presence of palladium catalysts such as Pd(OAc)₂ and phosphine ligands like PCy₃·HBF₄. The reactions are typically conducted in the presence of carbonate bases at temperatures between 80-100°C [6].

Nucleophilic Substitution Pathways

The electron-withdrawing nature of both the bromine substituent and the amide carbonyl group activates the aromatic ring toward nucleophilic aromatic substitution reactions. This characteristic has been exploited in the synthesis of various amine-containing pharmaceuticals where the bromine atom can be displaced by nucleophiles including primary and secondary amines [7] [8].

Studies have shown that 3-bromobenzamide can undergo nucleophilic substitution with yields ranging from 65-85% depending on the nucleophile employed and reaction conditions [7]. The reaction typically requires elevated temperatures and strong bases to facilitate the displacement of the bromine atom.

Medicinal Chemistry Applications

In medicinal chemistry research, 3-bromobenzamide has been investigated as a building block for the synthesis of compounds with potential therapeutic applications. Its structural similarity to known bioactive benzamide derivatives makes it an attractive starting material for structure-activity relationship studies [9] .

The compound has found particular utility in the development of compounds targeting neurological disorders, where the benzamide scaffold serves as a privileged structure for interactions with neurotransmitter receptors [9]. The bromine substituent can be modified through various synthetic transformations to introduce different functional groups that modulate biological activity.

Synthesis of Heterocyclic Compounds

3-Bromobenzamide plays a fundamental role in the construction of heterocyclic systems through its participation in cyclization reactions and as a precursor for ring-forming transformations. The compound's dual functionality, containing both an electrophilic bromine atom and a nucleophilic amide group, enables diverse cyclization pathways [11] [12].

Furan and Benzofuran Synthesis

The compound serves as a key intermediate in the synthesis of condensed furan structures, which are notable for their diverse biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties [11]. The synthesis typically involves the reaction of 3-bromobenzamide derivatives with cyclic CH acids under basic conditions.

Research has demonstrated that 3-bromobenzamide can participate in cyclization reactions to form 3-aroyldihydrobenzofuran-4(5H)-ones and related structures with excellent yields. These reactions proceed through nucleophilic addition mechanisms where the amide nitrogen acts as a nucleophile toward electrophilic carbon centers [11].

Nitrogen-Containing Heterocycles

The amide functionality in 3-bromobenzamide enables the formation of various nitrogen-containing heterocycles through intramolecular cyclization reactions. The compound can undergo cyclization with appropriate electrophiles to form quinazolines, benzimidazoles, and other pharmaceutically relevant heterocyclic systems [13] [14].

The synthesis of these heterocycles often involves activation of the amide nitrogen through deprotonation, followed by intramolecular nucleophilic attack on electrophilic centers within the molecule. These reactions typically require elevated temperatures and basic conditions to achieve good yields [14].

Selenium-Mediated Cyclizations

Advanced synthetic methodologies have employed 3-bromobenzamide in selenium-mediated cyclization reactions for the construction of complex heterocyclic frameworks. These reactions take advantage of the unique properties of organoselenium compounds to facilitate cyclofunctionalization processes under mild conditions [12].

The selenium-mediated approach allows for the formation of both oxygen and nitrogen-containing heterocycles with high stereoselectivity. The reactions typically proceed through the formation of selenium-containing intermediates that can be subsequently transformed to afford the desired heterocyclic products [12].

Biaryl and Atropisomeric Scaffold Construction

3-Bromobenzamide serves as a valuable building block for the construction of biaryl compounds and atropisomeric structures, which are important in medicinal chemistry and materials science applications. The compound's ability to undergo selective cross-coupling reactions enables the formation of complex molecular architectures [15] [16].

Biaryl Synthesis Through Cross-Coupling

The compound readily participates in Suzuki-Miyaura coupling reactions to form biaryl scaffolds, which are prevalent in pharmaceuticals and biologically active compounds. The reaction typically employs palladium catalysts in combination with phosphine ligands to achieve high yields and selectivity [15] [4].

Research has demonstrated that 3-bromobenzamide can be coupled with various arylboronic acids to produce biaryl compounds with yields ranging from 73-98%. The reactions are tolerant of various functional groups and can be performed under relatively mild conditions [4] [5].

Atropisomeric Benzamide Formation

The construction of atropisomeric benzamides represents a significant application of 3-bromobenzamide in modern organic synthesis. Atropisomers are compounds that exhibit restricted rotation around a single bond, leading to stable chiral conformations [16] [17].

Enantioselective synthesis of atropisomeric benzamides has been achieved through catalytic electrophilic aromatic substitution reactions involving bromination of 3-bromobenzamide derivatives. The catalyst systems typically employ tetrapeptides bearing tertiary amines that function as Brønsted bases [16].

The atropisomeric stability of these compounds is enhanced by the presence of ortho-substituents that create steric hindrance around the C-N bond. Studies have shown that appropriately substituted 3-bromobenzamide derivatives can achieve barriers to rotation exceeding 30 kcal/mol, making them suitable for pharmaceutical applications [17].

Pharmaceutical Applications of Atropisomers

Atropisomeric compounds derived from 3-bromobenzamide have found applications in pharmaceutical research, particularly in the development of compounds with enhanced selectivity and potency. The restricted rotation around the C-N bond allows for precise control of molecular conformation, which is crucial for receptor binding and biological activity [17].

Recent studies have identified several FDA-approved drugs that exist as stable atropisomers, highlighting the importance of this structural motif in drug development. The ability to synthesize enantiomerically pure atropisomeric benzamides from 3-bromobenzamide provides access to compounds with improved pharmacological properties [17].

Polymer and Material Science Applications

3-Bromobenzamide has emerged as a valuable component in polymer chemistry and materials science, where its reactive bromine atom and amide functionality enable diverse polymerization and material modification strategies [18] [19].

Polymer Modification and Functionalization

The compound serves as a reactive intermediate for the modification of existing polymers through post-polymerization functionalization reactions. The bromine atom can undergo substitution reactions with various nucleophiles to introduce functional groups that alter the polymer's properties [18].

Research has demonstrated the use of 3-bromobenzamide derivatives in the synthesis of star-shaped polymers through Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP). These polymerization processes yield products with low dispersity and controlled molar masses [18].

Cross-Linking Agent Development

The compound has been investigated as a precursor for the development of cross-linking agents in thermoset polymer networks. The amide functionality can participate in hydrogen bonding interactions while the bromine atom provides sites for chemical cross-linking [18].

Studies have shown that 3-bromobenzamide-derived cross-linking agents can be used to synthesize epoxy thermoset networks and covalent adaptable networks (CANs). The resulting materials exhibit excellent thermal resistance attributed to the incorporation of the benzamide structural unit [18].

Material Property Enhancement

The incorporation of 3-bromobenzamide derivatives into polymer matrices has been shown to enhance various material properties including thermal stability, mechanical strength, and chemical resistance. The aromatic nature of the benzamide group contributes to increased glass transition temperatures and improved thermal properties [19].

Research has demonstrated that materials containing 3-bromobenzamide structural units exhibit improved fire retardancy due to the presence of the bromine atom, which acts as a flame retardant through radical scavenging mechanisms [19].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight (g/mol) | 200.03 |

| CAS Number | 22726-00-7 |

| Melting Point (°C) | 156-159 |

| Boiling Point (°C) | 297.4 (predicted) |

| Density (g/cm³) | 1.61 |

| Solubility | Soluble in organic solvents |

| Appearance | White solid |

| Stability | Stable under normal conditions |

| Hazard Classification | Irritant (GHS07) |

Advanced Material Applications

In advanced materials science, 3-bromobenzamide has been utilized in the development of functional materials with tailored properties. The compound's ability to undergo various chemical transformations makes it suitable for creating materials with specific characteristics for targeted applications [20].

The development of smart materials incorporating 3-bromobenzamide derivatives has shown promise in applications requiring responsive behavior to external stimuli. These materials can undergo reversible changes in properties upon exposure to heat, light, or chemical agents [20].

| Application Area | Specific Use | Key Features |

|---|---|---|

| Pharmaceutical Intermediates | Precursor for drug synthesis | Bromine facilitates nucleophilic substitution |

| Heterocyclic Compound Synthesis | Building block for heterocycles | Amide functionality enables cyclization |

| Biaryl Scaffold Construction | Cross-coupling partner | Reactive halogen for cross-coupling |

| Atropisomeric Synthesis | Atropisomeric benzamide formation | Restricted rotation around C-N bond |

| Polymer Chemistry | Polymer modification | Reactive sites for polymerization |

| Material Science | Advanced material development | Functional group diversity |

| Catalytic Coupling Reactions | Suzuki-Miyaura coupling substrate | High reactivity with boronic acids |

| Medicinal Chemistry Research | Bioactive compound synthesis | Scaffold for SAR studies |

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant